(9Z,9'Z,12Z,12'Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate)

Lipidomics Chromatographic Separation Regioisomer Purity

(9Z,9'Z,12Z,12'Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate), commonly named 1,2-dilinoleoyl-sn-glycerol, is a stereospecific diacylglycerol (DAG) bearing the polyunsaturated fatty acid linoleate (18:2, ω-6) at both the sn-1 and sn-2 positions of the glycerol backbone. As an endogenous lipid second messenger, it participates in activating protein kinase C (PKC) isoforms through C1-domain binding and serves as a substrate for diacylglycerol kinases and lipases.

Molecular Formula C39H68O5
Molecular Weight 617.0 g/mol
Cat. No. B7823864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9Z,9'Z,12Z,12'Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate)
Molecular FormulaC39H68O5
Molecular Weight617.0 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+
InChIKeyMQGBAQLIFKSMEM-WVZYQCMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dilinoleoyl-sn-glycerol (CAS 24529-89-3) Product-Specific Differentiation Guide for Scientific Procurement


(9Z,9'Z,12Z,12'Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate), commonly named 1,2-dilinoleoyl-sn-glycerol, is a stereospecific diacylglycerol (DAG) bearing the polyunsaturated fatty acid linoleate (18:2, ω-6) at both the sn-1 and sn-2 positions of the glycerol backbone [1]. As an endogenous lipid second messenger, it participates in activating protein kinase C (PKC) isoforms through C1-domain binding and serves as a substrate for diacylglycerol kinases and lipases [2]. It has been identified as a component of phosphatidic acid in rat liver mitochondria and spinach chloroplast membranes, and is upregulated in a subset of pregnant women as a predictive biomarker for preterm preeclampsia [3].

PKC signaling Endogenous second messenger for isoform activation studies
Analytical standard Resolved positional isomer for lipidomics quantification
Stereochemical control Defined sn-1,2 linoleoyl DAG; no racemic mixture

Why Generic In-Class DAG Substitution Fails for 1,2-Dilinoleoyl-sn-glycerol


Diacylglycerols are not functionally interchangeable. Regioisomerism critically differentiates 1,2-dilinoleoyl-sn-glycerol from its 1,3-dilinoleoyl positional isomer: reversed-phase HPLC resolves these two species with distinct retention times, and their biological abundance in human VLDL differs markedly (14.24 ± 1.02% vs. 17.93 ± 1.42%) [1]. At the molecular target level, the acyl chain composition of DAG species dictates the magnitude and selectivity of PKC isoform activation; DAGs differing only in the degree of unsaturation (e.g., 18:2 vs. 18:1) produce non-equivalent PKC activation profiles [2]. Substituting a mixed-acyl DAG such as 1-stearoyl-2-linoleoyl-sn-glycerol disregards the fact that the sn-1 substituent directly modulates membrane partitioning, C1-domain binding kinetics, and downstream signaling potency [3]. Therefore, procurement of the exact regioisomerically and stereochemically defined species is mandatory for reproducible cell-signaling and lipid-metabolism studies.

Positional isomer 1,3-dilinoleoyl-glycerol elutes differently in RP-HPLC and shows distinct endogenous VLDL abundance; substitution may alter quantification and biological interpretation.
Acyl chain mismatch DAGs with 18:1 or saturated chains produce non-equivalent PKC isoform activation patterns; the 18:2/18:2 species cannot be replaced by 18:1/18:1 or mixed-acyl analogs without validation.
sn-1 substitution Mixed-acyl DAGs (e.g., 18:0/18:2) show altered membrane partitioning and C1-domain binding kinetics; direct signaling response may not replicate the homogeneous 18:2/18:2 DAG.

Quantitative Differentiation Evidence for (9Z,9'Z,12Z,12'Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate)


RP-HPLC Discrimination of 1,2-Dilinoleoyl-sn-glycerol from Its 1,3-Positional Isomer

1,2-Dilinoleoyl-sn-glycerol is chromatographically distinct from its 1,3-dilinoleoyl positional isomer under isocratic reversed-phase HPLC conditions using 100% acetonitrile and UV detection at 205 nm. The 1,2-isomer exhibits a longer retention time than the 1,3-isomer (elution order: 1,3-dilinolein < 1,2-dilinolein), providing unambiguous separation and enabling quantitative assessment of regioisomeric purity [1]. This separation is critical because the two isomers are not functionally equivalent in biological systems.

RP-HPLC Separation
Head-to-head
1,2-isomer elutes after 1,3-isomer; complete baseline resolution achieved (LOD 0.2–0.7 μg/mL for both)
Enables regioisomeric purity verification for procurement
Isocratic RP-HPLC, 100% ACN, UV 205 nm
Lipidomics Chromatographic Separation Regioisomer Purity

Differential Endogenous Abundance of 1,2- vs. 1,3-Dilinoleoyl-glycerol in Human VLDL

In human very-low-density lipoproteins (VLDL) isolated from fasting elderly women, 1,2-dilinoleoyl-glycerol comprises 14.24 ± 1.02% of total diacylglycerol molecular species, while the 1,3-dilinoleoyl-glycerol isomer accounts for 17.93 ± 1.42% [1]. This 3.69-percentage-point difference represents a 25.9% relative enrichment of the 1,3-isomer over the 1,2-isomer in the endogenous VLDL DAG pool, demonstrating that positional isomers are not present in equal abundance and are subject to distinct metabolic regulation.

VLDL Abundance
Head-to-head
1,2-isomer: 14.24 ± 1.02% of VLDL DAG; 1,3-isomer: 17.93 ± 1.42% (1.26-fold higher)
Distinct endogenous entity; not functionally interchangeable
Human VLDL, fasting elderly women (n=10)
Lipoprotein Metabolism Endogenous DAG Composition Human VLDL Lipidomics

PKC Isoform Activation: Linoleoyl-Containing DAGs Exhibit Isoform-Selective Potency Patterns Inferred from Acyl-Chain SAR

Madani et al. (2001) demonstrated that the acyl chain composition of DAG molecular species governs both the magnitude and isoform selectivity of PKC activation in vitro. Among conventional (α, βI, γ) and novel (δ, ε) PKC isoforms, DAGs with different polyunsaturated fatty acyl chains produced distinct activation hierarchies. While the study directly compared 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG), and 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG), the data establish the broader principle that diacylglycerols differing only in acyl chain unsaturation (e.g., 20:4 ω-6 vs. 20:5 ω-3 vs. 22:6 ω-3) yield non-redundant PKC activation profiles; SAG activated PKCα significantly more strongly than SDG or SEG, while PKCβI showed the opposite preference [1]. By class-level inference, 1,2-dilinoleoyl-sn-glycerol (18:2/18:2) is expected to produce a PKC activation fingerprint distinct from both its mono-unsaturated analog 1,2-dioleoyl-sn-glycerol (18:1/18:1) and its mixed-acyl relative 1-stearoyl-2-linoleoyl-sn-glycerol (18:0/18:2).

PKC Isoform Selectivity
Class-level
Acyl chain unsaturation (18:2 vs 20:4 vs 22:6) shifts PKCα/βI/δ activation magnitude several-fold; PKCγ insensitive
1,2-dilinoleoyl-sn-glycerol expected to produce distinct PKC activation fingerprint
Class-level SAR; direct 18:2/18:2 activation data not reported in this study
Protein Kinase C Activation Diacylglycerol Signaling Isoform Selectivity

Dilinoleoyl-glycerol as a Validated Clinical Biomarker Complement for Preeclampsia Risk Prediction

In the Screening-for-Pregnancy-Endpoints (SCOPE) study, dilinoleoyl-glycerol (DLG) was confirmed as one of two metabolite biomarker candidates that effectively complement Placental Growth Factor (PlGF) for predicting preeclampsia risk in first-time pregnancies. When combined with PlGF and heptadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine in a multi-marker model, DLG contributed to an AUC of 0.78 (95% CI: 0.69–0.88) for prediction of preeclampsia at any gestational age [1]. This performance was validated in a large, prospective European cohort and is being incorporated into a prototype rapid quantitative LC-MS/MS clinical screening assay, distinguishing DLG from other DAG species that lack validated clinical biomarker status [2].

Preeclampsia Biomarker
Reported
Multi-marker model including DLG: AUC 0.78 (95% CI 0.69–0.88) for preeclampsia prediction
Supports biomarker assay development (research context)
SCOPE prospective cohort; ~15 wks gestation sampling
Preeclampsia Biomarker Clinical Lipidomics Predictive Metabolomics

Solubility Profile Enables Flexible Formulation for In Vitro and In Vivo Experimental Workflows

1,2-Dilinoleoyl-sn-glycerol exhibits defined solubility in organic solvents and aqueous buffers critical for experimental formulation: DMF (20 mg/mL, 32.42 mM), Ethanol (30 mg/mL, 48.63 mM), DMSO (5 mg/mL, 8.1 mM), and PBS pH 7.2 (0.25 mg/mL, 0.41 mM) . For comparison, the structurally related 1,2-dioleoyl-sn-glycerol (18:1/18:1) typically shows higher solubility in DMSO due to lower unsaturation and reduced hydrophobicity, while fully saturated DAGs such as 1,2-dipalmitoyl-sn-glycerol (16:0/16:0) require elevated temperatures or stronger organic solvents for dissolution. These differences in solubility directly affect experimental feasibility: the ethanol solubility of 1,2-dilinoleoyl-sn-glycerol (30 mg/mL) enables preparation of concentrated stock solutions for cell-based assays without DMSO carrier artifacts, whereas saturated DAG alternatives may precipitate at comparable concentrations.

Solubility Profile
Class-level
Ethanol: 30 mg/mL (48.6 mM); DMSO: 5 mg/mL; PBS pH 7.2: 0.25 mg/mL
High ethanol solubility enables DMSO-free formulation for cell-based assays
Sonication recommended; saturated DAGs may require heating/organic solvents
Formulation Solubility Experimental Design Procurement Specifications

Evidence-Backed Application Scenarios for 1,2-Dilinoleoyl-sn-glycerol Procurement


PKC Isoform Activation Profiling in Signal Transduction Research

Researchers investigating differential PKC isoform activation by endogenous DAG species should use 1,2-dilinoleoyl-sn-glycerol as a defined ω-6 polyunsaturated DAG stimulus. Class-level evidence demonstrates that DAG acyl chain composition dictates PKC isoform activation potency and selectivity, with SAG (20:4) preferentially activating PKCα while SDG/SEG preferentially activate PKCβI [1]. Using 1,2-dilinoleoyl-sn-glycerol (18:2/18:2) ensures a distinct, reproducible PKC activation fingerprint that cannot be replicated by 1,2-dioleoyl-sn-glycerol (18:1/18:1), 1-stearoyl-2-linoleoyl-sn-glycerol (18:0/18:2), or saturated DAG analogs.

Endogenous DAG Quantification and Lipidomics Method Development

Analytical laboratories developing or validating RP-HPLC or LC-MS/MS methods for DAG molecular species quantification in human lipoproteins require authentic 1,2-dilinoleoyl-sn-glycerol as an analytical standard. The compound is chromatographically resolved from its 1,3-dilinoleoyl positional isomer [2], and its endogenous abundance in human VLDL is established at 14.24 ± 1.02% of total DAG [3]. Use of the correct isomer as a calibration standard is essential for accurate quantification in human plasma or tissue lipidomics studies.

Preeclampsia Biomarker Assay Development and Clinical Validation Studies

Clinical laboratories and diagnostics developers building LC-MS/MS-based assays for first-trimester preeclampsia risk prediction should procure 1,2-dilinoleoyl-sn-glycerol as a reference standard for dilinoleoyl-glycerol quantification. The compound has been validated in the prospective SCOPE cohort as a metabolite biomarker that complements PlGF, yielding a multi-marker model AUC of 0.78 (95% CI: 0.69–0.88) for preeclampsia prediction [4]. Other DAG molecular species lack equivalent clinical validation, making 1,2-dilinoleoyl-sn-glycerol the evidence-based choice for translational biomarker assay development.

Lipoprotein Metabolism and DAG-Mediated Insulin Signaling Studies

Investigators studying the role of diacylglycerols in hepatic VLDL assembly, DAG-mediated PKC activation in insulin resistance, or diacylglycerol kinase substrate specificity should use stereochemically defined 1,2-dilinoleoyl-sn-glycerol. The compound's confirmed presence in human VLDL and its established role as an endogenous PKC activator [1][3] provide a physiologically relevant experimental tool. Its ethanol solubility (30 mg/mL) also facilitates DMSO-free delivery in cell-based studies of DAG-induced insulin resistance in hepatocytes or skeletal muscle cells.

Application
Selection Property
Validation Focus
PKC isoform activation profiling
Stereospecific 1,2-dilinoleoyl-sn-glycerol with defined acyl chain composition
Isoform-selective activation pattern by acyl chain class
DAG quantification in lipidomics
Chromatographically resolved from 1,3 positional isomer
Accuracy of regioisomer-specific quantification
Preeclampsia biomarker research assay
Validated biomarker complement to PlGF in prospective cohort
Predictive model performance (AUC) in research context
Lipoprotein metabolism & DAG signaling
Endogenous VLDL-DAG species; PKC second messenger role
DAG-mediated insulin signaling model response
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